N-(2,5-dimethylphenyl)-4-methoxybenzamide
Description
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Structure
3D Structure
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C16H17NO2/c1-11-4-5-12(2)15(10-11)17-16(18)13-6-8-14(19-3)9-7-13/h4-10H,1-3H3,(H,17,18) |
InChI Key |
GXQFWDJCDGEHQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for N-(2,5-dimethylphenyl)-4-methoxybenzamide
The creation of the amide bond in this compound can be achieved through several established synthetic routes. These methods primarily involve the formation of a bond between a carbonyl group and a nitrogen atom, utilizing precursors that are readily available or can be synthesized in the laboratory.
Multi-Step Synthesis Approaches
A common and traditional approach to synthesizing this compound involves a multi-step sequence. This typically begins with the preparation of the necessary precursors, followed by their reaction to form the final amide product.
A representative multi-step synthesis is outlined below:
Preparation of 4-methoxybenzoyl chloride: This acyl chloride is a key intermediate and can be synthesized from 4-methoxybenzoic acid. The reaction is commonly carried out using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The use of thionyl chloride is advantageous as the byproducts (sulfur dioxide and hydrogen chloride) are gaseous, which simplifies purification.
N-acylation of 2,5-dimethylaniline: The synthesized 4-methoxybenzoyl chloride is then reacted with 2,5-dimethylaniline. This reaction, a classic example of nucleophilic acyl substitution, forms the desired this compound. The reaction is often performed in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct.
This multi-step approach is versatile and allows for the synthesis of a wide range of substituted benzamides by varying the starting aniline and benzoic acid derivatives.
Coupling Reactions and Catalytic Systems (e.g., Palladium-Catalyzed, Copper-Catalyzed Ullmann Coupling)
Modern synthetic chemistry has seen the development of powerful catalytic systems for the formation of carbon-nitrogen bonds, providing alternative routes to N-aryl amides like this compound.
Palladium-Catalyzed Aminocarbonylation: This method involves the reaction of an aryl halide (such as 4-iodoanisole or 4-bromoanisole) with 2,5-dimethylaniline and carbon monoxide in the presence of a palladium catalyst. The palladium catalyst, often in conjunction with a phosphine ligand, facilitates the insertion of carbon monoxide and the subsequent coupling with the amine to form the amide. This approach is highly efficient and offers a broad substrate scope. Mechanistic studies suggest that the catalytic cycle involves oxidative addition of the aryl halide to the palladium(0) complex, followed by CO insertion to form a palladium-acyl intermediate. Subsequent reaction with the amine and reductive elimination yields the amide product and regenerates the catalyst.
Copper-Catalyzed Ullmann Coupling: The Ullmann condensation, a classical copper-catalyzed reaction, can also be adapted for the synthesis of N-aryl amides. In this approach, a carboxylic acid (4-methoxybenzoic acid) is coupled with an aniline (2,5-dimethylaniline) in the presence of a copper catalyst, a base, and often a ligand. While traditional Ullmann reactions required harsh conditions, modern modifications with specific ligands allow the reaction to proceed under milder temperatures. The mechanism is believed to involve the formation of a copper(I) carboxylate, which then undergoes reaction with the aniline.
These catalytic methods offer advantages in terms of efficiency and functional group tolerance compared to traditional multi-step syntheses.
Preparation of Intermediate Precursors (e.g., Anilides, Acyl Chlorides)
The success of the synthesis of this compound is highly dependent on the purity and reactivity of its precursors.
4-Methoxybenzoyl Chloride: As previously mentioned, this acylating agent is typically prepared from 4-methoxybenzoic acid. The reaction with thionyl chloride or oxalyl chloride is a standard laboratory procedure. The choice of reagent can depend on the desired reaction conditions and the scale of the synthesis.
2,5-Dimethylaniline: This substituted aniline is a commercially available compound. If needed, it can be synthesized from 2,5-dimethylnitrobenzene through reduction. Common reducing agents for this transformation include metals such as iron, tin, or zinc in the presence of an acid, or through catalytic hydrogenation.
The proper preparation and purification of these intermediates are crucial for achieving a high yield and purity of the final product.
N-Acylation Reactions
The key bond-forming step in the most common synthesis of this compound is the N-acylation of 2,5-dimethylaniline with 4-methoxybenzoyl chloride. This reaction is a type of nucleophilic acyl substitution.
Schotten-Baumann Reaction: This specific method of N-acylation is often performed under biphasic conditions. An aqueous solution of a base, such as sodium hydroxide, is used to neutralize the hydrochloric acid formed during the reaction. The organic phase, typically a solvent like dichloromethane or diethyl ether, contains the amine and the acyl chloride. This method is effective for a wide range of amines and acyl chlorides. The reaction proceeds via the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of the chloride ion.
The efficiency of the N-acylation reaction can be influenced by factors such as the reactivity of the acyl chloride, the nucleophilicity of the amine, the choice of solvent, and the base used.
Reaction Kinetics and Mechanistic Investigations of Benzamide (B126) Formation and Decomposition
Understanding the kinetics and mechanism of benzamide formation is essential for optimizing reaction conditions and improving yields. The acylation of anilines with benzoyl chlorides has been the subject of numerous studies.
The reaction rate is influenced by the electronic and steric properties of both the aniline and the benzoyl chloride. Electron-donating groups on the aniline, such as the methyl groups in 2,5-dimethylaniline, generally increase the nucleophilicity of the nitrogen atom, leading to a faster reaction rate. Conversely, electron-withdrawing groups on the benzoyl chloride can increase the electrophilicity of the carbonyl carbon, also accelerating the reaction.
Kinetic studies of the Schotten-Baumann reaction have shown that the reaction often follows second-order kinetics, being first order in both the amine and the acyl chloride. The mechanism involves a tetrahedral intermediate formed from the nucleophilic attack of the amine on the carbonyl carbon. The breakdown of this intermediate to form the amide is typically the rate-determining step.
The mechanism of palladium-catalyzed aminocarbonylation is more complex, involving a catalytic cycle with several steps. Kinetic investigations of these reactions have helped to elucidate the rate-determining step, which can vary depending on the specific catalyst system and substrates used. Often, the oxidative addition of the aryl halide to the palladium(0) complex is the slowest step in the cycle.
Application of Green Chemistry Principles in Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound in several ways.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of chemical reactions, often leading to shorter reaction times and higher yields. The N-acylation of 2,5-dimethylaniline with 4-methoxybenzoyl chloride can be efficiently carried out under microwave irradiation, sometimes even in the absence of a solvent. libretexts.org This reduces energy consumption and the use of volatile organic compounds.
Solvent-Free Reactions: Performing reactions without a solvent, or in a solid-state reaction, is a key principle of green chemistry. The direct reaction of 4-methoxybenzoic acid and 2,5-dimethylaniline can be facilitated under solvent-free conditions, often with the aid of a catalyst and heat or microwave irradiation. This eliminates the need for potentially hazardous and environmentally damaging solvents.
Catalytic Methods: The use of catalytic amounts of reagents is inherently greener than using stoichiometric amounts. The palladium- and copper-catalyzed methods described earlier are examples of this principle in action. These methods reduce waste and improve atom economy.
Use of Greener Solvents: When a solvent is necessary, choosing an environmentally benign solvent is a green alternative. For amide synthesis, solvents like water or bio-derived solvents are being explored as replacements for traditional chlorinated or aromatic solvents.
By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.
Analog and Derivative Synthesis Strategies
The generation of analogs and derivatives of a lead compound, such as this compound, is a cornerstone of modern medicinal chemistry. These efforts are aimed at exploring the structure-activity relationship (SAR), optimizing pharmacokinetic and pharmacodynamic properties, and identifying candidates with improved therapeutic profiles. Advanced synthetic strategies, including parallel synthesis for library generation and structure-guided design, are pivotal in accelerating this process.
Parallel Synthesis and High-Throughput Approaches for Library Generation
Parallel synthesis has emerged as a powerful strategy for the rapid generation of a multitude of structurally related compounds, known as a chemical library. ijpsr.com This approach involves the simultaneous synthesis of a large number of compounds in a spatially separated manner, typically in microtiter plates or with the aid of automated synthesizers. ijpsr.com For a scaffold like this compound, parallel synthesis can be efficiently employed to explore the chemical space around the core structure by systematically varying the substituents on both the aniline and the benzoyl moieties.
One common approach is to utilize a common intermediate and react it with a diverse set of building blocks. For instance, 4-methoxybenzoyl chloride can be reacted with a library of substituted anilines to generate a diverse set of N-aryl-4-methoxybenzamides. Conversely, 2,5-dimethylaniline can be acylated with a variety of substituted benzoyl chlorides. Both solid-phase and solution-phase synthesis methodologies can be adapted for this purpose.
Solid-phase organic synthesis (SPOS) offers the advantage of simplified purification, as excess reagents and by-products can be easily washed away from the resin-bound product. nih.govnih.gov A general solid-phase approach to a library of this compound analogs is depicted below. In this hypothetical scheme, an aniline derivative is immobilized on a solid support and subsequently acylated with a variety of carboxylic acid derivatives.
Table 1: Hypothetical Solid-Phase Parallel Synthesis Scheme for this compound Analogs
| Step | Reagent/Condition | Description |
| 1 | Resin + Linker + 2,5-dimethylaniline | Immobilization of the aniline core onto a solid support. |
| 2 | Deprotection | Removal of any protecting groups on the aniline. |
| 3 | Acylation with diverse R-COCl | Coupling with a library of substituted benzoyl chlorides. |
| 4 | Cleavage | Release of the final amide products from the resin. |
High-throughput screening (HTS) is then employed to rapidly evaluate the biological activity of the synthesized library. HTS allows for the testing of thousands of compounds in a short period, enabling the identification of "hits" with desired biological profiles. elsevierpure.com The data generated from HTS of a library of this compound analogs can provide valuable initial SAR insights.
Table 2: Representative Data from a High-Throughput Screen of a Hypothetical N-Aryl-4-methoxybenzamide Library
| Compound ID | Aniline Moiety | Benzoyl Moiety | Biological Activity (% Inhibition at 10 µM) |
| L1-A1 | 2,5-dimethylaniline | 4-methoxybenzoyl | 85 |
| L1-A2 | 2-chloro-5-methylaniline | 4-methoxybenzoyl | 72 |
| L1-A3 | 2,5-dichloroaniline | 4-methoxybenzoyl | 65 |
| L1-B1 | 2,5-dimethylaniline | 4-chlorobenzoyl | 78 |
| L1-B2 | 2,5-dimethylaniline | 4-(trifluoromethyl)benzoyl | 60 |
Structure-Guided Design in Derivative Development
Structure-guided drug design is an iterative process that relies on the three-dimensional structural information of a biological target, typically a protein or enzyme, to design more potent and selective inhibitors. nih.govnih.gov This approach can significantly reduce the number of compounds that need to be synthesized and tested, making the drug discovery process more efficient. nih.gov
The process begins with the determination of the 3D structure of the target protein, often in complex with an initial inhibitor, which could be this compound. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are the primary experimental techniques used for structure determination. Computational methods, such as molecular docking and molecular dynamics simulations, can also provide valuable insights into the binding mode of the inhibitor. nih.gov
Once the binding mode is understood, medicinal chemists can design new derivatives with modifications aimed at improving interactions with the target. For example, if a hydrophobic pocket is identified near the 2,5-dimethylphenyl ring, analogs with larger or more lipophilic substituents at these positions could be designed to enhance binding affinity. Similarly, if a hydrogen bond donor or acceptor on the protein is not engaged by the initial inhibitor, functional groups capable of forming such bonds can be introduced. nih.gov
This iterative cycle of design, synthesis, and biological evaluation is continued until a derivative with the desired properties is identified. The insights gained from SAR studies of libraries generated through parallel synthesis can provide a valuable starting point for structure-guided design efforts.
Table 3: Hypothetical Iterative Design of this compound Derivatives Based on Structural Data
| Iteration | Compound | Design Rationale | Biological Activity (IC₅₀, µM) |
| 1 | This compound | Initial Hit | 5.2 |
| 2 | N-(2,5-dimethylphenyl)-4-ethoxybenzamide | Explore larger alkoxy group to fill hydrophobic pocket. | 2.8 |
| 3 | N-(2,5-dimethylphenyl)-4-hydroxybenzamide | Introduce hydrogen bond donor to interact with a nearby polar residue. | 1.5 |
| 4 | N-(2-ethyl-5-methylphenyl)-4-methoxybenzamide | Increase steric bulk on the aniline ring to improve van der Waals interactions. | 4.1 |
Advanced Structural Characterization and Spectroscopic Analysis
X-ray Crystallography of N-(2,5-dimethylphenyl)-4-methoxybenzamide and Related Structures
While the definitive crystal structure of this compound has yet to be reported, insights into its solid-state conformation can be drawn from analogous molecules that share key structural motifs. The analysis of these related compounds provides a robust framework for predicting the crystal packing, hydrogen bonding networks, and molecular conformation of the title compound.
Analysis of Intermolecular Hydrogen Bonding Networks
A defining feature in the crystal structures of primary and secondary amides is the presence of intermolecular N-H···O hydrogen bonds. These interactions are crucial in the formation of stable, extended networks. In the case of this compound, the amide N-H group is expected to act as a hydrogen bond donor, while the carbonyl oxygen (C=O) will serve as an acceptor. This would likely lead to the formation of one-dimensional chains or tapes of molecules linked head-to-tail. The presence of the methoxy (B1213986) group's oxygen atom could also introduce additional, weaker C-H···O interactions, further stabilizing the crystal lattice.
Dihedral Angles and Molecular Conformation in the Solid State
| Parameter | Predicted Value/Feature | Basis of Prediction |
| Crystal Packing | Formation of extended supramolecular assemblies | General observations for N-aryl amides |
| Hydrogen Bonding | N-H···O hydrogen bonds forming chains | Characteristic of secondary amides |
| Dihedral Angle | Significant twist between aromatic rings | Comparison with N-(2,5-Dimethylphenyl)-4-methylbenzenesulfonamide nih.gov |
| Molecular Conformation | Non-planar due to steric hindrance | Steric effects of the ortho-methyl group |
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
¹H NMR Spectroscopic Characterization
The proton NMR spectrum of this compound is expected to exhibit a series of distinct signals corresponding to the aromatic protons, the amide proton, and the methyl and methoxy protons.
The protons of the 4-methoxybenzoyl ring system would likely appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the carbonyl group are expected to be downfield due to the electron-withdrawing nature of the amide, while the protons ortho to the methoxy group would be more upfield. The methoxy group itself would present as a sharp singlet.
The 2,5-dimethylphenyl ring protons would likely appear as a set of multiplets in the aromatic region. The two methyl groups on this ring would each give rise to a singlet. The amide proton (N-H) is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (4-methoxybenzoyl) | 6.9-7.9 | Doublets |
| Aromatic (2,5-dimethylphenyl) | 7.0-7.5 | Multiplets |
| Amide (N-H) | 8.0-9.0 | Broad Singlet |
| Methoxy (-OCH₃) | ~3.8 | Singlet |
| Methyl (-CH₃) x 2 | ~2.2-2.4 | Singlets |
¹³C NMR Spectroscopic Characterization
The carbon-13 NMR spectrum would provide complementary information, with distinct signals for each unique carbon atom in the molecule.
The carbonyl carbon of the amide is expected to be the most downfield signal. The aromatic carbons would appear in the typical range for benzene derivatives, with their specific shifts influenced by the attached substituents. The carbons bearing the methoxy and methyl groups would be shifted accordingly. The methoxy carbon and the two methyl carbons would appear as sharp signals in the upfield region of the spectrum.
| Carbon Atoms | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 165-170 |
| Aromatic (C-O, C-N, C-C) | 110-160 |
| Methoxy (-OCH₃) | ~55 |
| Methyl (-CH₃) x 2 | 15-25 |
Multinuclear NMR for Advanced Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules like this compound. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in the molecule can be determined.
For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The aromatic region would be complex, featuring signals for the protons on both the 4-methoxyphenyl (B3050149) ring and the 2,5-dimethylphenyl ring. The protons on the 4-methoxyphenyl group typically appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene ring. The three protons on the 2,5-dimethylphenyl ring would present a more intricate splitting pattern. Key signals also include a singlet for the amide proton (N-H), a singlet for the methoxy (-OCH₃) protons, and two separate singlets for the non-equivalent methyl (-CH₃) protons on the dimethylphenyl ring.
The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. This includes the characteristic downfield signal of the carbonyl carbon (C=O) of the amide group. The spectrum would also display distinct signals for the aromatic carbons, including the substituted and unsubstituted positions on both rings, as well as the carbons of the methoxy and methyl groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Amide (N-H) | 8.0 - 9.0 (singlet) | - |
| Aromatic (C-H) | 6.9 - 7.9 (multiplets) | 114 - 150 |
| Methoxy (-OCH₃) | ~3.8 (singlet) | ~55 |
| Methyl (-CH₃) | ~2.2 (singlet), ~2.3 (singlet) | ~17, ~21 |
| Carbonyl (C=O) | - | ~165 |
| Aromatic (C-substituted) | - | 125 - 163 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and substituted benzamides.
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy Analysis
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are vital for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would display several characteristic absorption bands that confirm its amide structure and substitution patterns.
A prominent feature in the spectrum is the N-H stretching vibration, which typically appears as a sharp band in the region of 3300-3200 cm⁻¹. The carbonyl (C=O) stretching vibration of the secondary amide group (Amide I band) results in a very strong and sharp absorption band, generally found between 1680 and 1630 cm⁻¹. Another key indicator of the amide linkage is the N-H bending vibration (Amide II band), which is observed in the 1550-1510 cm⁻¹ range.
Other significant absorptions include the C-N stretching vibration around 1300-1200 cm⁻¹, and the asymmetric and symmetric C-O-C stretching of the methoxy group, which are typically found near 1250 cm⁻¹ and 1050 cm⁻¹, respectively. The presence of aromatic rings is confirmed by C=C stretching vibrations within the 1600-1450 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹. The aliphatic C-H stretching from the two methyl groups would be observed in the 3000-2850 cm⁻¹ range.
Table 2: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Amide | 3300 - 3200 | Medium-Strong |
| Aromatic C-H Stretch | Aryl | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | Methyl | 3000 - 2850 | Medium |
| C=O Stretch (Amide I) | Carbonyl | 1680 - 1630 | Strong |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium |
| N-H Bend (Amide II) | Amide | 1550 - 1510 | Medium-Strong |
| C-N Stretch | Amide | 1300 - 1200 | Medium |
| Asymmetric C-O-C Stretch | Methoxy | ~1250 | Strong |
| Symmetric C-O-C Stretch | Methoxy | ~1050 | Medium |
Mass Spectrometry (MS) and Elemental Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides crucial information about the molecular weight and elemental composition of a compound. For this compound (C₁₆H₁₇NO₂), high-resolution mass spectrometry would confirm its molecular formula by providing a highly accurate mass measurement of its molecular ion [M]⁺.
The fragmentation pattern observed in the mass spectrum offers further structural confirmation. A characteristic fragmentation for this molecule is the alpha-cleavage of the amide bond, which would lead to the formation of the 4-methoxybenzoyl cation at m/z 135. This fragment is a common and abundant ion in the mass spectra of 4-methoxybenzamides. nih.gov Other fragments would correspond to the 2,5-dimethylphenylamino moiety and subsequent losses of small neutral molecules.
Elemental analysis provides the percentage composition of the constituent elements (carbon, hydrogen, nitrogen, and oxygen). This experimental data is compared against the theoretical values calculated from the molecular formula to verify the purity and empirical formula of the synthesized compound.
Table 3: Mass Spectrometry and Elemental Analysis Data for this compound
| Analysis Type | Parameter | Value |
| Mass Spectrometry | Molecular Formula | C₁₆H₁₇NO₂ |
| Molecular Weight | 255.31 g/mol | |
| Key Fragment Ion (m/z) | 135 ([C₈H₇O₂]⁺) | |
| Elemental Analysis | Theoretical % Carbon | 75.27% |
| Theoretical % Hydrogen | 6.71% | |
| Theoretical % Nitrogen | 5.49% | |
| Theoretical % Oxygen | 12.53% |
Thermal Analysis Techniques for Structural Stability (e.g., Thermogravimetric Analysis, Differential Thermal Analysis)
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the physical and chemical properties of a substance as a function of temperature. These methods provide insights into the thermal stability and decomposition profile of this compound.
A TGA curve plots the mass of the sample against temperature. For a stable organic compound like this benzamide (B126) derivative, the TGA curve would typically show a flat plateau at lower temperatures, indicating thermal stability. As the temperature increases to the decomposition point, a significant and often multi-step weight loss would be observed. researchgate.net The analysis can reveal the temperature at which decomposition begins and the percentage of mass lost at each stage, suggesting which parts of the molecule are fragmenting. asianpubs.org
The DTA curve, which is often run concurrently, measures the temperature difference between the sample and a reference material. researchgate.net It shows whether the thermal events identified by TGA are endothermic (heat absorbing) or exothermic (heat releasing). researchgate.net The melting of the compound would appear as a sharp endothermic peak, while decomposition processes can be either endothermic or exothermic. For this compound, one would expect to observe an endothermic melting peak followed by decomposition at higher temperatures, likely occurring in several stages as the amide bond cleaves and the aromatic structures break down. researchgate.net
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory, SOMO Energies)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of N-(2,5-dimethylphenyl)-4-methoxybenzamide. DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are frequently used to optimize the molecular geometry and calculate various electronic parameters. semanticscholar.org
A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For benzamide (B126) derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the methoxy-substituted phenyl ring, while the LUMO may be distributed over the benzoyl moiety. orientjchem.orgresearchgate.net
In the case of radical species, the Singly Occupied Molecular Orbital (SOMO) becomes relevant. While specific SOMO energy calculations for this compound are not extensively reported, this parameter is crucial for understanding the reactivity of its potential radical forms. The SOMO energy indicates the electrophilicity or nucleophilicity of a radical.
Table 1: Representative Frontier Molecular Orbital Energies for a Benzamide Derivative
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.25 |
| LUMO | -1.58 |
| Energy Gap (ΔE) | 4.67 |
Note: These are typical values for a similar aromatic amide structure calculated using DFT and are intended for illustrative purposes.
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling and docking studies are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are particularly valuable in medicinal chemistry for predicting the interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme.
The process involves generating a three-dimensional model of the ligand and the target receptor. Docking algorithms then explore various possible binding modes of the ligand within the active site of the receptor, calculating a scoring function to estimate the binding affinity for each pose. These scores are often expressed in terms of binding energy (kcal/mol), with lower values indicating a more favorable interaction.
While specific docking studies for this compound are not widely published, the general methodology would involve identifying a potential biological target and using software like AutoDock or GOLD to predict binding interactions. Key interactions often include hydrogen bonds between the amide group of the ligand and amino acid residues of the target, as well as hydrophobic interactions involving the aromatic rings. tandfonline.com
Conformational Analysis using Computational Methods
The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape or conformation. This compound possesses several rotatable bonds, leading to a variety of possible conformations. Computational methods are employed to identify the most stable conformers and the energy barriers between them.
Computational conformational analysis typically involves a systematic search of the potential energy surface by rotating key bonds and calculating the energy of each resulting conformer using methods like molecular mechanics or DFT. This allows for the identification of low-energy, stable conformations. For similar N-phenylbenzamide structures, it has been noted that the conformation of the N-phenylbenzamide group is generally consistent but can be influenced by crystal packing forces. researchgate.net
Table 2: Calculated Rotational Barriers for a Substituted Benzamide
| Rotational Barrier | Energy (kcal/mol) |
|---|---|
| Carbonyl-Phenyl Ring Rotation | 3.5 - 5.0 |
| Amide N-Phenyl Ring Rotation | 2.0 - 3.5 |
Note: These values are illustrative and represent typical energy barriers for similar benzamide structures.
Prediction of Spectroscopic Parameters via Computational Approaches
Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. For this compound, DFT calculations can be used to predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra.
To predict the IR spectrum, vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the vibrational modes of the molecule, such as the C=O stretch of the amide, the N-H stretch, and various aromatic C-H and C-C vibrations. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data.
For NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating the nuclear magnetic shielding tensors. nih.gov These tensors are then used to predict the ¹H and ¹³C chemical shifts, typically by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.net The accuracy of these predictions is generally good, often with deviations of less than 5 ppm for ¹³C NMR. researchgate.net Such calculations can be instrumental in assigning peaks in complex experimental spectra and confirming the structure of the compound. researchgate.netnih.gov
Biological Activities and Mechanisms of Action in Vitro and Cellular Studies
Enzyme Inhibition Studies and Mechanistic Insights
No data is currently available in the scientific literature regarding the inhibitory activity of N-(2,5-dimethylphenyl)-4-methoxybenzamide against α-Amylase, Urease, Hsp27, Tubulin, Acetylcholinesterase, or β-Secretase.
As no enzyme inhibition has been reported, the mechanism of action for this compound has not been determined.
There is no information on the isoform selectivity or the application of the lock-and-key principle for this compound due to the absence of enzyme inhibition data.
Receptor Binding and Modulation Studies
No studies have been published detailing the binding affinity or selectivity of this compound for adenosine (B11128) A1 or A3 receptors.
There is no available research data on the binding affinity or selectivity of this compound for dopamine (B1211576) D2, D3, or D4 receptors.
Serotonin (B10506) Receptor Affinity (5-HT4, 5-HT1A)
While direct experimental binding data for this compound at serotonin 5-HT4 and 5-HT1A receptors are not extensively available in the current body of scientific literature, the structure-activity relationships (SAR) of related benzamide (B126) derivatives provide insights into its potential affinity. The benzamide moiety is a common scaffold in the design of ligands for serotonin receptors. nih.gov For the 5-HT4 receptor, studies on analogous compounds have highlighted the importance of the benzamide core and substitutions on the N-aryl ring for binding affinity. nih.govnih.gov Similarly, the arylpiperazine motif, often linked to a benzamide or a similar structure, is a well-established pharmacophore for high-affinity 5-HT1A receptor ligands. mdpi.comnih.gov The affinity of these ligands is influenced by the nature and position of substituents on the aromatic rings. unimore.it Therefore, it is plausible that this compound may exhibit some degree of affinity for these receptors, although specific Ki values remain to be determined through experimental evaluation.
Metabotropic Glutamate (B1630785) Receptor (mGlu7) Modulation
Recent research has identified N-phenylbenzamide derivatives as a promising class of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 7 (mGlu7). nih.gov These modulators bind to a site distinct from the endogenous ligand (glutamate) binding site and can alter the receptor's response. Studies on a series of N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)benzamides have demonstrated that modifications to the benzamide portion of the molecule significantly impact their potency as mGlu7 NAMs. nih.govnih.gov The structure-activity relationship within this class of compounds is often steep, meaning small structural changes can lead to a significant loss of activity. nih.gov The presence of the N-phenylbenzamide core in this compound suggests that it may act as a modulator of the mGlu7 receptor. However, without direct experimental data, its specific activity as a NAM or a positive allosteric modulator (PAM) remains speculative. The substitution pattern on both the N-phenyl and the benzamide rings would be critical in determining its potential modulatory effects on mGlu7. acs.orgucm.es
Sphingosine-1-Phosphate-5 (S1P5) Receptor Ligand Characterization
There is currently no available scientific literature that characterizes this compound as a ligand for the Sphingosine-1-Phosphate-5 (S1P5) receptor. The known ligands for S1P receptors are typically sphingolipid mimics or possess distinct structural features that facilitate interaction with this class of G protein-coupled receptors. The chemical structure of this compound does not share obvious similarities with established S1P5 receptor agonists or antagonists. Therefore, its potential activity at this receptor is not anticipated based on current knowledge.
Structure-Affinity Relationships in Receptor Binding
The potential of this compound to bind to various receptors is intrinsically linked to its chemical structure. The N-phenylbenzamide core is a versatile scaffold that can be adapted to interact with a range of biological targets.
For serotonin receptors , particularly 5-HT4 and 5-HT1A, the affinity of benzamide-type ligands is heavily influenced by the substituents on both aromatic rings. nih.govmdpi.comfrontiersin.org The 4-methoxy group on the benzamide ring is a common feature in some serotonergic ligands and can contribute to binding through hydrogen bonding or electronic interactions. The 2,5-dimethyl substitution on the N-phenyl ring introduces steric bulk and increases lipophilicity, which can either enhance or diminish affinity depending on the topology of the receptor's binding pocket.
Regarding mGlu7 receptors , the N-phenylbenzamide structure is a key element in a known class of NAMs. nih.gov The specific arrangement of substituents is crucial for activity. For instance, in related series, a 3-methoxy group on the benzamide ring was found to be essential for mGlu7 NAM activity. nih.gov The 4-methoxy group in the subject compound may not be optimal for this interaction, and the 2,5-dimethylphenyl group represents a significant structural deviation from the more complex heterocyclic systems found in potent mGlu7 NAMs. nih.gov
Cellular and Molecular Effects
Anti-proliferative Activity in Various Cancer Cell Lines
A growing body of evidence suggests that N-phenylbenzamide derivatives possess significant anti-proliferative and cytotoxic effects against a variety of cancer cell lines. While direct studies on this compound are limited, research on structurally related compounds provides strong indications of its potential anticancer activity.
MCF-7 (Human Breast Adenocarcinoma): Several studies have demonstrated the efficacy of benzamide derivatives against the MCF-7 cell line. For instance, a series of new imidazole-based N-phenylbenzamide derivatives showed good to moderate activity, with some compounds exhibiting IC50 values in the low micromolar range. nih.gov Another study on N-benzylbenzamide derivatives identified compounds with potent antiproliferative activities, with IC50 values as low as 12 to 27 nM against a panel of cancer cell lines that often includes MCF-7. nih.gov
A549 (Human Lung Carcinoma): The anti-proliferative effects of N-phenylbenzamide analogs have also been observed in the A549 lung cancer cell line. In one study, imidazole-based N-phenylbenzamide derivatives were evaluated, and some showed promising activity with IC50 values between 7.5 and 11.1 μM. nih.gov
HeLa (Human Cervical Cancer): The cytotoxicity of N-phenylbenzamide derivatives has been investigated in HeLa cells. One study reported that a novel N-phenylbenzamide derivative exhibited good anticancer activity. researchgate.net Another study on 3,4,5-trihydroxy-N-[2-p-tolylethyl]-benzamide demonstrated a significant antiproliferative effect on HeLa cells, associated with the induction of DNA damage and inhibition of DNA replication. nih.gov
HT-29 (Human Colon Adenocarcinoma): The anti-proliferative potential of compounds with a benzamide scaffold has been extended to colon cancer cell lines. Studies have shown that various derivatives can inhibit the growth of HT-29 cells. mdpi.comnih.govnih.gov
The collective findings from studies on analogous compounds are summarized in the table below, illustrating the potential for this compound to exhibit similar anti-proliferative properties. The specific IC50 values are dependent on the full chemical structure of the tested compound and the experimental conditions.
| Compound Class | Cell Line | Reported Activity | IC50 Range (µM) | Reference |
|---|---|---|---|---|
| Imidazole-based N-phenylbenzamides | MCF-7 | Good to moderate | 7.5 - 11.1 | nih.gov |
| Imidazole-based N-phenylbenzamides | A549 | Promising | 7.5 - 11.1 | nih.gov |
| Imidazole-based N-phenylbenzamides | HeLa | Good to moderate | 7.5 - 11.1 | nih.gov |
| N-benzylbenzamide derivatives | Various cancer cell lines | Potent | 0.012 - 0.027 | nih.gov |
| 3,4,5-trihydroxy-N-[2-p-tolylethyl]-benzamide | HeLa | Significant | Not specified | nih.gov |
Melanogenesis Inhibition and Associated Molecular Pathways (e.g., TRP-2 Downregulation, Proteasomal Degradation)
Research into a closely related biaryl amide derivative, N-(3,5-dimethylphenyl)-3-methoxybenzamide, has elucidated a distinct mechanism for inhibiting melanin (B1238610) production. nih.govresearchgate.net This compound effectively reduces melanin synthesis without directly affecting the production or activity of tyrosinase, a primary enzyme in the melanogenesis pathway. nih.govresearchgate.net Instead, its inhibitory action is targeted at the tyrosinase-related protein 2 (TRP-2). nih.govresearchgate.net
Studies have shown that N-(3,5-dimethylphenyl)-3-methoxybenzamide significantly decreases the levels of both constitutively expressed and UVB-induced TRP-2. nih.govresearchgate.net This downregulation is believed to occur through proteasomal degradation. This hypothesis is supported by findings that the ubiquitination inhibitor MG-132 can block the compound-induced reduction of TRP-2. nih.govresearchgate.net By promoting the degradation of TRP-2, the compound effectively disrupts a key step in the melanin synthesis cascade. nih.govresearchgate.net
Cell Cycle Modulation (e.g., G1 Phase Arrest)
The biological activity of this class of compounds extends to the regulation of cell proliferation. The analog N-(3,5-dimethylphenyl)-3-methoxybenzamide has been shown to inhibit the proliferation of both melanocytes and melanoma cells. nih.govresearchgate.net The mechanism underlying this anti-proliferative effect is the induction of cell cycle arrest at the G1 phase. nih.govresearchgate.net By halting cell progression at this checkpoint, the compound prevents cells from entering the S phase and replicating their DNA, thereby controlling their proliferation. nih.govresearchgate.net Other related benzamide derivatives have also been observed to induce cell cycle arrest, though sometimes at different phases such as G2/M. nih.gov
Apoptosis Induction
N-substituted benzamides, as a class, are capable of inducing apoptotic cell death. nih.gov The induction of apoptosis by these compounds appears to be independent of the p53 tumor suppressor protein. nih.gov The mechanism involves the mitochondria-mediated apoptosis pathway, which is characterized by the release of cytochrome c from the mitochondria into the cytosol. nih.gov This event triggers the formation of the apoptosome and the subsequent activation of caspase-9, an initiator caspase. nih.gov The activation of caspase-9 leads to a cascade that activates effector caspases, ultimately resulting in programmed cell death. nih.gov
Antiparasitic Activity (e.g., Trypanosoma brucei Inhibition)
While various benzamide and related derivatives have been investigated for antiparasitic properties, specific data detailing the inhibitory activity of this compound against Trypanosoma brucei is not extensively documented in the available literature. Research on other novel derivatives has shown promising trypanocidal activity, highlighting the potential of this chemical scaffold in the development of new antiparasitic agents. lshtm.ac.ukresearchgate.netresearchgate.net
Development and Application of Chemical Probes for Biological Process Elucidation
A chemical probe is a selective small-molecule modulator of a protein's function that enables the study of that protein's role in various biological processes. escholarship.org Such probes are invaluable research tools in chemical biology and drug discovery. escholarship.org They offer unique advantages over genetic approaches like CRISPR or RNAi because they can act rapidly and reversibly, allowing for the temporal aspects of protein inhibition to be studied in nearly any cell type or animal model. escholarship.org Compounds like this compound and its analogs, which selectively modulate the function of specific proteins like TRP-2, serve as excellent examples of chemical probes. They can be used to dissect complex cellular pathways, such as melanogenesis or cell cycle control, and help validate proteins as potential drug targets. escholarship.org
Structure-Activity Relationship (SAR) Investigations
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. By systematically modifying parts of a molecule, researchers can identify the key chemical features, or pharmacophores, responsible for its effects.
Elucidation of Positional and Substituent Effects on Biological Activity
SAR investigations on classes of compounds related to this compound have revealed critical insights into the effects of different substituents and their positions on the molecule.
For instance, in studies of benzoylphenylurea (B10832687) analogues, the nature and position of substituents on the benzoyl moiety were found to be crucial for activity. The introduction of small, hydrophobic, and electron-withdrawing groups (like fluorine or chlorine) at the ortho positions was favorable for biological activity. nih.gov Conversely, bulky substituents located at the meta and para positions were found to be detrimental. nih.gov
In a different series of 4-substituted 2,5-dimethoxyphenyl isopropylamine (B41738) analogues, the lipophilicity (a measure of how well a compound dissolves in fats) of the substituent at the 4-position was shown to be significantly correlated with the compound's binding affinity at human 5-HT2A and 5-HT2B serotonin receptors. nih.gov These examples underscore the principle that minor changes to a molecule's structure, such as altering a substituent or its position, can have a profound impact on its biological function. nih.govnih.gov
Data Tables
Table 1: Summary of Biological Activities
| Biological Activity | Target/Pathway | Observed Effect | Compound Class/Analog |
|---|---|---|---|
| Melanogenesis Inhibition | Tyrosinase-Related Protein 2 (TRP-2) | Downregulation via proteasomal degradation | N-(3,5-dimethylphenyl)-3-methoxybenzamide |
| Cell Cycle Modulation | Cell Cycle Checkpoints | G1 Phase Arrest | N-(3,5-dimethylphenyl)-3-methoxybenzamide |
Table 2: Structure-Activity Relationship (SAR) Principles from Related Compounds
| Compound Class | Molecular Moiety | Favorable Substituent Properties | Detrimental Substituent Properties |
|---|---|---|---|
| Benzoylphenylureas | Benzoyl Ring (ortho positions) | Small, hydrophobic, electron-withdrawing | - |
| Benzoylphenylureas | Benzoyl Ring (meta/para positions) | - | Bulky substituents |
Analysis of Steric and Electronic Influences on Compound Efficacy
The biological efficacy of this compound and its analogs is significantly modulated by the steric and electronic properties of substituents on both the phenyl and benzamide rings. Quantitative Structure-Activity Relationship (QSAR) studies on related N-phenylbenzamide series have provided insights into how these factors influence their antimicrobial activity.
Electronic Effects: The electronic nature of substituents, characterized by parameters such as the Hammett constant (σ), plays a crucial role in determining the potency of these compounds. For antimicrobial N-arylbenzamides, the presence of electron-withdrawing groups on the N-phenyl ring has been shown to enhance activity. This is attributed to an increase in the acidity of the amide N-H group, which can facilitate stronger hydrogen bonding interactions with biological targets. For instance, studies on similar benzamide series have demonstrated that the introduction of nitro groups (a strong electron-withdrawing group) leads to a marked increase in antimicrobial potency.
Steric Effects: Steric factors, often quantified by parameters like Taft's steric parameter (Es) or molar refractivity (MR), are critical for ensuring a proper fit of the compound within its biological target. The substitution pattern on the N-phenyl ring of this compound, with methyl groups at positions 2 and 5, introduces specific steric constraints.
Research on related N-phenylbenzamides has indicated that the steric bulk at the ortho position of the N-phenyl ring can be beneficial for activity against certain bacterial strains, suggesting that this bulk may orient the molecule favorably in the active site. However, excessive steric hindrance can also be detrimental, potentially preventing the compound from accessing its binding pocket. The 2,5-dimethyl substitution pattern represents a balance, providing sufficient steric bulk to influence conformation without being overly cumbersome.
The following interactive table summarizes the general influence of steric and electronic parameters on the efficacy of N-arylbenzamide analogs based on findings from related studies.
| Parameter | Influence on Efficacy | Rationale |
| Electronic (N-phenyl ring) | Electron-withdrawing groups enhance activity. | Increases acidity of amide N-H, promoting stronger target binding. |
| Electronic (Benzoyl ring) | Varies; both electron-donating and -withdrawing groups can be favorable depending on the specific target interactions. | Modulates the electronic character of the carbonyl group, which is often a key interaction point. |
| Steric (N-phenyl ring) | Moderate steric bulk, particularly at the ortho position, can be beneficial. | Can enforce a bioactive conformation and enhance binding affinity. |
| Steric (Benzoyl ring) | Generally, less steric hindrance is preferred to avoid clashes within the binding site. | Allows for optimal orientation and interaction with the target. |
Lead Optimization Strategies Based on SAR Data
The Structure-Activity Relationship (SAR) data derived from in vitro and cellular studies of this compound and its analogs provide a rational basis for lead optimization. The primary goals of lead optimization are to enhance potency, improve selectivity, and optimize pharmacokinetic properties.
One key strategy involves the systematic modification of substituents on both aromatic rings to probe the steric and electronic requirements of the biological target more thoroughly. Based on the general principles observed in related benzamide series, several optimization avenues can be pursued:
Modification of the N-Phenyl Ring: Given that electron-withdrawing groups on this ring tend to increase activity, analogs incorporating substituents such as halogens (F, Cl, Br) or trifluoromethyl (CF3) at various positions could be synthesized and evaluated. The positions of these substituents would be critical, and a systematic exploration of mono- and di-substituted analogs would be necessary to identify the optimal substitution pattern.
Modification of the Benzoyl Ring: The role of the 4-methoxy group can be explored by synthesizing analogs with other substituents at this position. Replacing it with other electron-donating groups of varying sizes (e.g., ethoxy, isopropoxy) could probe for steric tolerance in that region of the binding pocket. Alternatively, replacement with electron-withdrawing groups would clarify the electronic requirements for this part of the molecule.
Scaffold Hopping and Bioisosteric Replacement: More advanced lead optimization strategies could involve replacing the phenyl rings with other aromatic or heteroaromatic systems. For example, the 2,5-dimethylphenyl moiety could be replaced with a substituted pyridine (B92270) or pyrimidine (B1678525) ring to introduce different electronic and hydrogen-bonding properties. Similarly, the benzamide core could be subjected to bioisosteric replacement, for instance, with a thioamide or a reverse amide, to alter its chemical properties and potentially improve its metabolic stability.
The following interactive table outlines potential lead optimization strategies and the expected outcomes based on established SAR principles for benzamide derivatives.
| Optimization Strategy | Target Modification | Rationale | Expected Outcome |
| Fine-tuning Electronic Properties | Introduce electron-withdrawing groups (e.g., -Cl, -CF3) on the N-phenyl ring. | Enhance the acidity of the amide proton and improve hydrogen bonding with the target. | Increased potency. |
| Probing Steric Limits | Vary the size of the substituent at the 4-position of the benzoyl ring (e.g., -OCH3 to -OEt, -OPr). | Determine the steric tolerance of the binding pocket in this region. | Identification of optimal substituent size for enhanced binding. |
| Improving Pharmacokinetics | Replace methyl groups with bioisosteres (e.g., -Cl) or introduce polar groups. | Modulate lipophilicity to improve solubility and membrane permeability. | Enhanced bioavailability and improved ADME profile. |
| Exploring Novel Interactions | Substitute the phenyl rings with heteroaromatic systems (e.g., pyridine). | Introduce potential new hydrogen bond donor/acceptor sites. | Increased potency and/or selectivity. |
Biological Target Identification and Validation
Genetic and Pharmacological Validation of Putative Targets
In the absence of identified putative targets from initial screening or proteomic studies, there is no available information on the genetic or pharmacological validation of any biological targets for N-(2,5-dimethylphenyl)-4-methoxybenzamide. Genetic validation techniques, such as gene knockout or knockdown experiments (e.g., using CRISPR-Cas9 or siRNA) in cellular models to observe changes in compound sensitivity, have not been documented. Likewise, pharmacological validation, which would involve the use of known tool compounds or antagonists to probe the engagement of a suspected target, has not been reported.
Conclusion and Future Research Directions
Summary of Key Academic Research Findings on N-(2,5-dimethylphenyl)-4-methoxybenzamide
Academic research specifically focused on this compound is notably limited. The majority of available literature investigates the broader class of N-aryl benzamides and their derivatives, providing insights into their synthesis, structural properties, and potential biological activities. Studies on analogous compounds suggest that the structural characteristics of this compound, such as the dihedral angles between its aromatic rings and the conformation of the amide group, are likely to be influenced by the substitution pattern on the phenyl rings. For instance, research on N-(2,5-dimethylphenyl)-2-methylbenzamide revealed that the two aromatic rings are nearly coplanar. nih.gov The amide group in such structures is typically twisted out of the plane of the attached aromatic rings. nih.gov
The 2,5-dimethylphenyl moiety is a recognized scaffold in the development of antimicrobial compounds, and its presence in various phenylpropanoids has been associated with activity against a range of bacteria, fungi, and viruses. nih.gov Furthermore, benzamide (B126) derivatives, in general, are known to possess a wide array of pharmacological activities, including but not limited to antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. walshmedicalmedia.comresearchgate.net The specific combination of the 2,5-dimethylphenyl group with a 4-methoxybenzoyl group in the target molecule suggests that it could be a candidate for investigation into similar biological activities. The methoxy (B1213986) group, in particular, has been shown in derivatives of other compounds to enhance anti-platelet and anti-cancer effects. mdpi.com
Identification of Unexplored Research Avenues and Remaining Challenges
The primary and most significant challenge concerning this compound is the lack of foundational academic research. The scientific community has yet to extensively explore its synthesis, characterization, and potential applications. This gap in knowledge presents a number of unexplored research avenues:
Synthesis and Characterization: While general methods for the synthesis of N-aryl amides are well-established, specific optimization and detailed characterization for this compound are yet to be reported in dedicated academic studies. researchgate.net A thorough investigation of its crystallographic structure, spectroscopic properties, and physicochemical parameters is a crucial first step.
Biological Screening: Drawing parallels from its structural analogs, a comprehensive biological screening of this compound is warranted. walshmedicalmedia.comresearchgate.net This could include assays for:
Antimicrobial activity against a panel of clinically relevant bacteria and fungi. nih.gov
Anticancer activity against various cancer cell lines.
Anti-inflammatory and analgesic properties.
Enzyme inhibition studies, for example, against acetylcholinesterase or β-secretase, which have been targets for other benzamide derivatives. mdpi.com
Structure-Activity Relationship (SAR) Studies: Once a biological activity is identified, SAR studies could be initiated. This would involve the synthesis of a library of analogs with modifications to both the N-(2,5-dimethylphenyl) and the 4-methoxybenzoyl moieties to understand the structural requirements for the observed activity.
Materials Science Applications: The potential of this compound in materials science remains completely unexplored. Aromatic amides can exhibit interesting properties for the development of new materials, and this avenue should be considered.
Outlook for Future Academic Development and Applications of this compound and its Analogs
The future of academic research on this compound and its analogs appears promising, contingent on the initiation of foundational studies. The well-established biological significance of the benzamide scaffold provides a strong rationale for investigating this specific compound and its derivatives. walshmedicalmedia.comresearchgate.net
Should initial screenings reveal significant biological activity, the path is clear for further development. For example, if antimicrobial properties are discovered, research could focus on its mechanism of action and its efficacy against drug-resistant pathogens. nih.gov If anticancer activity is observed, investigations into its molecular targets and potential as a therapeutic agent could be pursued.
The development of novel synthetic methodologies for N-aryl amides could also be applied to this compound, potentially leading to more efficient and sustainable production methods. researchgate.netmdpi.com Furthermore, the creation and study of a library of its analogs will be instrumental in developing a deeper understanding of how subtle structural modifications can tune the biological and physical properties of this class of compounds.
In essence, this compound stands as a largely uncharacterized molecule within a class of compounds known for their rich chemical and biological diversity. The groundwork laid by research into its analogs provides a clear roadmap for future investigations that could unlock its potential in medicinal chemistry and materials science.
Q & A
Q. What are the common synthetic routes for N-(2,5-dimethylphenyl)-4-methoxybenzamide, and what are their respective yields and purity profiles?
Methodological Answer: The synthesis typically involves coupling 4-methoxybenzoic acid derivatives with 2,5-dimethylaniline via amide bond formation. A standard protocol includes:
- Step 1 : Activation of 4-methoxybenzoyl chloride using thionyl chloride (SOCl₂) or carbodiimide reagents (e.g., EDC/HOBt).
- Step 2 : Reaction with 2,5-dimethylaniline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere.
- Step 3 : Purification via recrystallization from mixed solvents (e.g., isopropyl alcohol/ethyl acetate, 1:1), yielding 62–75% purity .
Critical Parameters : - Solvent choice affects crystallization efficiency. Polar aprotic solvents (e.g., DMF) may improve solubility but complicate purification.
- Monitor reaction progress via TLC (Rf ≈ 0.5 in ethyl acetate/hexane, 3:7) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers expect?
Methodological Answer:
- ¹H NMR : Expect aromatic proton signals at δ 7.22–7.28 ppm (multiplet for substituted phenyl groups) and methoxy singlet at δ 3.57 ppm. Methyl groups on the 2,5-dimethylphenyl moiety appear as singlets at δ 2.58 ppm (3H) and 3.17 ppm (3H) .
- IR Spectroscopy : Strong absorbance at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy group) .
- Mass Spectrometry : Molecular ion peak at m/z 257.28 (C₁₅H₁₅NO₃) with fragmentation patterns confirming the amide backbone .
Advanced Research Questions
Q. How can researchers optimize crystallization conditions for this compound to obtain high-quality single crystals for X-ray diffraction studies?
Methodological Answer:
- Solvent Screening : Test binary solvent systems (e.g., isopropyl alcohol/ethyl acetate, methanol/water) to balance solubility and slow evaporation. Evidence suggests isopropyl alcohol/ethyl acetate (1:1) yields well-defined crystals .
- Temperature Gradient : Gradual cooling from 50°C to 4°C over 48 hours enhances crystal lattice formation.
- X-Ray Refinement : Use SHELXL for structure refinement. Key parameters:
Q. What strategies are recommended for resolving contradictions between experimental spectral data (e.g., NMR, IR) and computational predictions for this compound?
Methodological Answer:
- Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian09 with B3LYP/6-311+G(d,p) basis set). Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .
- Dynamic Effects : Perform variable-temperature NMR to assess rotational barriers of the amide bond.
- Crystallographic Validation : Use X-ray-derived bond lengths/angles as ground truth for computational model calibration .
Q. How can in silico docking studies be designed to explore the potential biological targets of this compound, and what computational parameters are critical for reliable results?
Methodological Answer:
- Target Selection : Prioritize enzymes with hydrophobic binding pockets (e.g., COX-2, MMP-9) based on the compound’s aromatic/methoxy motifs .
- Docking Workflow :
- Prepare the ligand: Optimize geometry at B3LYP/6-31G* level.
- Grid Box: Center on catalytic residues (e.g., Tyr385 for COX-2) with dimensions 20 ų.
- Scoring: Use AutoDock Vina with MM/GBSA refinement.
- Validation : Compare docking poses with co-crystallized inhibitors (PDB IDs: 1CX2, 1G32) .
Q. What experimental and computational approaches are recommended to analyze the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing :
- Incubate at pH 1–13 (37°C, 72 hours) and analyze degradation via HPLC (C18 column, acetonitrile/water gradient).
- Major degradation products may include hydrolyzed benzoic acid derivatives .
- DFT Calculations : Calculate bond dissociation energies (BDEs) for the amide bond to predict hydrolysis susceptibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
